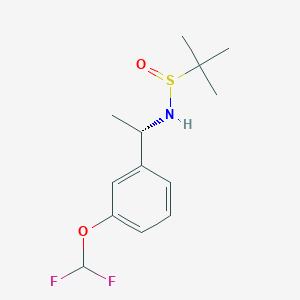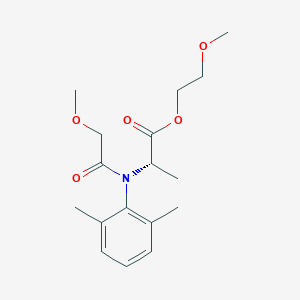
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective group, which helps in the selective modification of amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine typically involves the protection of the amino group of cysteine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The butyl group is then introduced to the sulfur atom of cysteine. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino group derivatives.
Substitution: Various alkyl or aryl derivatives of cysteine.
Applications De Recherche Scientifique
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. The butyl group attached to the sulfur atom can influence the compound’s reactivity and stability. The removal of the Fmoc group reveals the free amino group, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butyl)-L-cysteine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methoxyphenyl)diphenylmethyl)-D-cysteine
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine is unique due to its specific butyl substitution on the sulfur atom, which can influence its chemical reactivity and stability. This makes it particularly useful in certain peptide synthesis applications where selective protection and deprotection are required.
Propriétés
Formule moléculaire |
C22H25NO4S |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(2S)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 |
Clé InChI |
AQUAKYYNRFLMPW-HXUWFJFHSA-N |
SMILES isomérique |
CCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)



![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)



![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)

